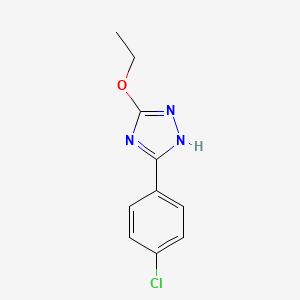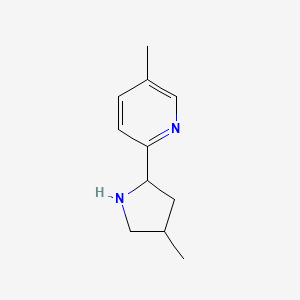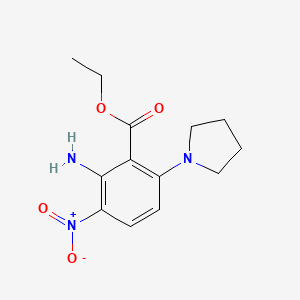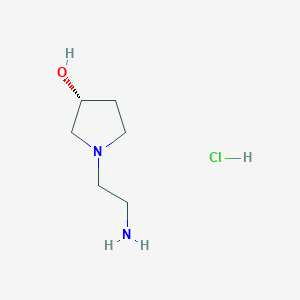![molecular formula C10H6N2O B12874879 1H-Pyrrolo[1,2-a]benzimidazol-1-one CAS No. 95897-43-1](/img/structure/B12874879.png)
1H-Pyrrolo[1,2-a]benzimidazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyrrole ring, and an imidazole ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can be synthesized through various methods. One common approach involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .
Industrial Production Methods: While specific industrial production methods for 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, are applicable. Techniques like continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has a wide range of applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyridines: These compounds also feature a fused ring system and are known for their diverse pharmacological activities, such as anti-inflammatory and antiviral effects.
Uniqueness: The uniqueness of 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one lies in its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
95897-43-1 |
|---|---|
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C10H6N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-6H |
InChI-Schlüssel |
UWQVWPZBJCDVQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)

![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)





![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
